N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluorophenyl, and triazolyl moieties
Properties
Molecular Formula |
C19H15Cl2FN4OS |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15Cl2FN4OS/c1-2-7-26-18(12-3-5-15(22)6-4-12)24-25-19(26)28-11-17(27)23-16-9-13(20)8-14(21)10-16/h2-6,8-10H,1,7,11H2,(H,23,27) |
InChI Key |
WPQCMZYUWUGHDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an alkyne and an azide under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various pathogens, including resistant strains of bacteria and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets.
Anticonvulsant Properties
Compounds related to N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated for anticonvulsant activity. Studies suggest that modifications in the phenyl and triazole rings can influence their efficacy in treating epilepsy and other seizure disorders .
Potential as Anti-cancer Agents
Triazole derivatives are being investigated for their anti-cancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation makes them promising candidates for further development .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The results highlighted the potential for developing new antibiotics based on these structures.
- Anticonvulsant Screening : Research involving the evaluation of various phenylacetamide derivatives indicated that certain modifications could lead to enhanced anticonvulsant effects in animal models . This suggests that this compound may similarly exhibit such properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups may enable it to bind to active sites or modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Fluorophenyl Triazoles: Compounds with similar fluorophenyl and triazole moieties.
Uniqueness
What sets N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.3 g/mol. The compound features a triazole ring, dichlorophenyl group, and a fluorophenyl group, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2FN4OS |
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | FKJHNUKHZBYAHH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can chelate metal ions or bind to active sites on enzymes or receptors. The presence of the dichlorophenyl and fluorophenyl groups enhances binding affinity and specificity towards these targets. This interaction may lead to the inhibition or activation of various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 µg/mL .
Antifungal Activity
In terms of antifungal properties:
- Broad-Spectrum Efficacy : Similar compounds have demonstrated effectiveness against drug-resistant Candida strains, suggesting that this compound may also possess antifungal activity worthy of further investigation .
Study on Antimicrobial Properties
A study focusing on thiazole derivatives revealed that compounds with similar functional groups exhibited significant antibacterial and antifungal activities. For example:
- Compound 3h showed strong activity against MRSA.
- Compound 14f demonstrated broad-spectrum antifungal activity against Candida strains resistant to conventional treatments .
These findings suggest that the structural components present in this compound could lead to comparable or enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
